4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
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Overview
Description
4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is a synthetic compound that has been the subject of scientific research for several years.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction and other steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more hydrogenated product.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially affecting various biological processes. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and compounds with similar functional groups, such as:
Uniqueness
What sets 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide apart is its unique combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClNO3/c1-13(26)14-6-8-15(9-7-14)22(28)25-20-11-10-16(23)12-18(20)21(27)17-4-2-3-5-19(17)24/h2-12H,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJKVZVBDMQTGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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